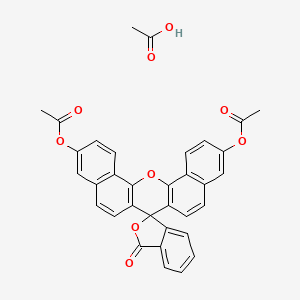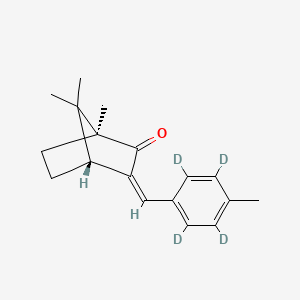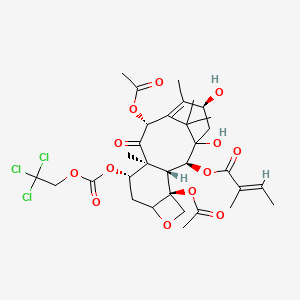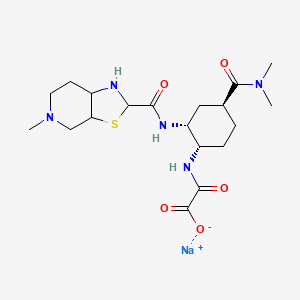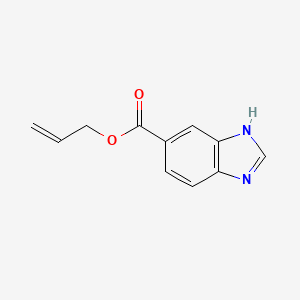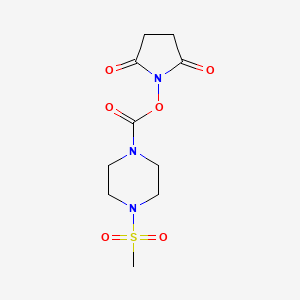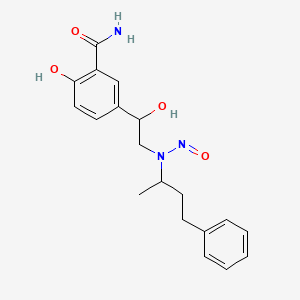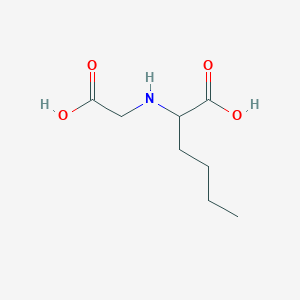
1-Hydroxyhexanoylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxyhexanoylglycine is an organic compound belonging to the class of alpha amino acids. These amino acids are characterized by the attachment of the amino group to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). This compound is known for its strong basic properties, as indicated by its pKa value .
Méthodes De Préparation
The synthesis of 1-Hydroxyhexanoylglycine typically involves the reaction of hexanoyl chloride with glycine in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, continuous flow reactors, and advanced purification methods to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Hydroxyhexanoylglycine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups such as halides or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-Hydroxyhexanoylglycine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism by which 1-Hydroxyhexanoylglycine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in amino acid metabolism and signaling pathways .
Comparaison Avec Des Composés Similaires
1-Hydroxyhexanoylglycine can be compared with other similar compounds such as hexanoylglycine and other N-acylglycines. These compounds share structural similarities but differ in their functional groups and biological activities. For example:
Hexanoylglycine: Similar in structure but lacks the hydroxyl group, leading to different chemical reactivity and biological functions.
N-acylglycines: A broader class of compounds with varying acyl groups, each exhibiting unique properties and applications.
Propriétés
Formule moléculaire |
C8H15NO4 |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
2-(carboxymethylamino)hexanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-2-3-4-6(8(12)13)9-5-7(10)11/h6,9H,2-5H2,1H3,(H,10,11)(H,12,13) |
Clé InChI |
MBBNCIKYWHIZGN-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(=O)O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


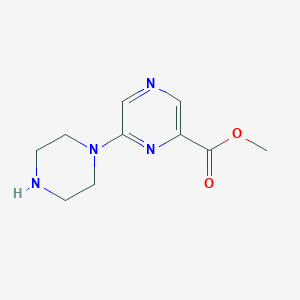
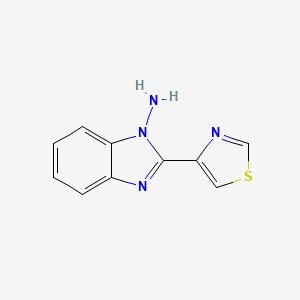
![[2,5-Dimethyl-2-(4,8,12-trimethyltridecyl)benzo[h]chromen-6-yl] acetate](/img/structure/B13861466.png)
